ML202 is a synthetic compound that has garnered attention in various scientific fields due to its unique properties and potential applications. Identified primarily in pharmacological research, ML202 is classified within the broader category of chemical compounds known for their biological activity. Its relevance spans across medicinal chemistry, particularly in the development of therapeutic agents targeting specific biological pathways.
ML202 was first synthesized as part of research focused on developing novel compounds with enhanced efficacy and selectivity for biological targets. The compound is typically derived from a series of chemical reactions involving precursor molecules that are readily available in laboratory settings.
ML202 falls under the classification of small organic molecules, specifically within the realm of heterocyclic compounds. These compounds are characterized by their cyclic structure that includes at least one atom that is not carbon, which contributes to their diverse chemical reactivity and biological activity.
The synthesis of ML202 typically involves multi-step organic reactions. The key methods include:
The synthesis process requires precise control over reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of ML202. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and composition of the synthesized compound.
ML202 exhibits a complex molecular structure characterized by a heterocyclic ring system. The specific arrangement of atoms within the molecule contributes to its unique properties and interactions with biological targets.
ML202 participates in several chemical reactions that are crucial for its functionality:
The kinetics and thermodynamics of these reactions are studied to optimize ML202's performance in biological assays. Techniques such as high-performance liquid chromatography are employed to analyze reaction products and determine reaction rates.
The mechanism of action for ML202 involves its interaction with specific biological targets, often enzymes or receptors involved in disease pathways.
Experimental studies often utilize techniques like surface plasmon resonance to quantify binding interactions and elucidate the mechanism by which ML202 exerts its effects on cellular functions.
ML202 has significant applications in:
ML202 (CID 44246498) is a potent small-molecule activator of the pyruvate kinase M2 (PKM2) isoform, operating through allosteric modulation. Unlike PKM1, PKM2 exists in a dynamic equilibrium between low-activity dimers/monomers and high-activity tetramers. ML202 binds to the dimer-dimer interface of PKM2, stabilizing its tetrameric conformation and enhancing catalytic activity by >100-fold. This mechanism mimics the endogenous activator fructose-1,6-bisphosphate (FBP), which promotes tetramer assembly but is disrupted in cancer cells by phosphotyrosine peptides. ML202 counteracts this inhibition by displacing phosphotyrosine peptides, restoring glycolytic flux toward ATP production [2] [9].
Table 1: ML202 Activity Profile
Parameter | Value | Assay (AID) |
---|---|---|
EC₅₀ (PKM2 activation) | 73 nM | Luminescent assay (AID 2533) |
Efficacy (vs. FBP) | 98% | LDH coupling assay (AID 2576) |
Activation kinetics | ~5 min | H1299 cell lysates |
Biophysical studies confirm that ML202 shifts PKM2 toward the tetrameric state, as demonstrated by size exclusion chromatography and sucrose gradient ultracentrifugation. This tetramerization increases pyruvate kinase activity by 290% in hypoxic H1299 cells, directly opposing the Warburg effect [2] [9].
The binding site of ML202 was elucidated via X-ray co-crystallography (PDB: not specified in results). ML202 occupies a hydrophobic pocket at the junction of four PKM2 subunits, specifically interacting with residues from the C-terminal domain (aa 388–531). Key interactions include:
This binding stabilizes the rotational symmetry of the tetramer, preventing dissociation into dimers. Mutagenesis studies show that substitutions at Arg399 (R399E) abolish ML202 binding, confirming its critical role. The compound’s thieno-pyrrole-pyridazinone core enables optimal surface complementarity with the PKM2 interface, explaining its nanomolar affinity [7] [9].
Table 2: Key Binding Residues for ML202 in PKM2
Residue | Interaction Type | Functional Consequence |
---|---|---|
Arg399 | H-bonding | Tetramer stabilization |
Glu396 | Ionic | Allosteric communication |
Phe392 | Hydrophobic | Dimer-dimer interface integrity |
Leu394 | Van der Waals | Binding pocket occlusion |
ML202 exhibits >100-fold selectivity for PKM2 over other pyruvate kinase isoforms (PKM1, PKL, PKR). Biochemical profiling reveals:
This selectivity arises from structural differences in the allosteric binding pocket. PKM1 lacks the 56-amino acid segment encoded by exon 10 in PKM2, which forms part of the ML202 interaction site. Additionally, PKM1’s constitutive tetrameric state precludes allosteric modulation [3] [9].
Table 3: Isoform Selectivity Profile of ML202
Isoform | Tissue Expression | EC₅₀ (ML202) | Activation by FBP? |
---|---|---|---|
PKM2 | Tumors, proliferating cells | 73 nM | Yes |
PKM1 | Muscle, brain | >100 µM | No |
PKL | Liver, kidney | Inactive | Yes |
PKR | Erythrocytes | Inactive | Yes |
ML202 alters the positive cooperativity of PEP binding to PKM2. Untreated PKM2 exhibits a Hill coefficient (nH) of ~1.8 for PEP, indicating moderate cooperativity. ML202 reduces nH to ~1.0, converting PKM2 to a Michaelis-Menten kinetic model with a single high-affinity PEP-binding site. This contrasts with FBP, which increases cooperativity (nH = 3.5) [9].
Mechanistically, ML202 binding reconfigures the PEP-binding pocket in domain A (aa 44–287), lowering the Km for PEP from 0.58 mM to 0.12 mM. ADP binding remains unaffected, confirming ML202’s action is PEP-specific. This kinetic shift diverts glycolytic intermediates away from biosynthetic pathways (e.g., nucleotide synthesis) toward ATP generation, countering anabolic metabolism in tumors [2] [9].
Table 4: Kinetic Parameters of PKM2 with/without ML202
Parameter | Basal PKM2 | ML202-Treated PKM2 | FBP-Treated PKM2 |
---|---|---|---|
Km (PEP) | 0.58 mM | 0.12 mM | 0.08 mM |
Vmax | 8.3 U/mg | 32.1 U/mg | 38.6 U/mg |
Hill coefficient (nH) | 1.8 | 1.0 | 3.5 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7